
Lodoxamide tromethamine
Overview
Description
Lodoxamide tromethamine is a mast-cell stabilizer primarily used in ophthalmology for the treatment of allergic ocular disorders such as vernal keratoconjunctivitis, vernal conjunctivitis, and vernal keratitis . It works by inhibiting the release of inflammatory mediators from mast cells, thereby reducing symptoms associated with allergic reactions .
Mechanism of Action
Target of Action
Lodoxamide Tromethamine primarily targets mast cells . Mast cells play a crucial role in the body’s immune response, particularly in hypersensitivity reactions. They contain granules rich in histamine and heparin and are involved in inflammatory responses .
Mode of Action
It is postulated that it prevents calcium influx into mast cells upon antigen stimulation, thereby stabilizing the membrane . This stabilization prevents the degranulation of mast cells, inhibiting the release of intracellular histamine and other chemoattractant factors .
Pharmacokinetics
The pharmacokinetics of this compound indicate that systemic absorption is minimal following topical application to the eye . This suggests that the compound primarily acts locally at the site of application, reducing the potential for systemic side effects .
Action Environment
The action of this compound is influenced by its environment. As a topical ophthalmic agent, its efficacy can be affected by factors such as the presence of contact lenses, which can absorb the benzalkonium chloride preservative in the solution . Additionally, individual patient characteristics, such as age and overall health status, can also influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Lodoxamide tromethamine plays a crucial role in biochemical reactions by stabilizing mast cells and preventing their degranulation. This compound interacts with various biomolecules, including enzymes and proteins involved in the allergic response. Specifically, this compound inhibits the influx of calcium ions into mast cells upon antigen stimulation, which is essential for the degranulation process . By preventing calcium influx, this compound stabilizes the mast cell membrane and inhibits the release of histamine and other inflammatory mediators .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It primarily influences mast cells by preventing their degranulation and subsequent release of histamine and other inflammatory mediators . This inhibition reduces the symptoms of allergic reactions in ocular tissues. Additionally, this compound affects cell signaling pathways by preventing the activation of pathways that lead to mast cell degranulation . It also influences gene expression related to inflammatory responses, thereby modulating cellular metabolism and reducing inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to stabilize mast cell membranes and prevent degranulation. This inhibition stabilizes the mast cell membrane and prevents the release of intracellular histamine and other chemoattractant factors . Additionally, this compound may act as an agonist at the G protein-coupled receptor 35, which plays a role in inflammatory processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and maintains its efficacy in inhibiting mast cell degranulation over extended periods . In vitro studies have demonstrated that this compound can prevent the antigen-specific release of histamine from mast cells . Long-term studies in vivo have shown that this compound continues to inhibit allergic responses without significant degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, this compound has been shown to be highly effective at inhibiting histamine release at low doses, with an ID50 value of 0.001 mg/kg . At higher doses, the compound can cause temporary sensations of warmth, profuse sweating, diarrhea, light-headedness, and stomach distension . These effects are generally temporary and do not result in permanent adverse outcomes .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes responsible for its degradation and elimination. The primary route of elimination for this compound is urinary excretion . The compound is metabolized in the liver, and its metabolites are excreted in the urine . The elimination half-life of this compound is approximately 8.5 hours .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion. It is absorbed into ocular tissues when administered topically and exerts its effects locally . The compound does not exhibit significant systemic absorption, and plasma concentrations remain undetectable following topical application . This localized distribution minimizes systemic side effects and enhances its therapeutic efficacy in ocular tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within mast cells, where it exerts its stabilizing effects. The compound prevents the degranulation of mast cells by inhibiting calcium influx, thereby stabilizing the cell membrane . This localization is crucial for its function as a mast cell stabilizer and its ability to prevent the release of inflammatory mediators .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lodoxamide tromethamine is synthesized through a multi-step process involving the reaction of 2-chloro-5-cyano-m-phenylene with dioxamic acid to form lodoxamide. This compound is then reacted with tromethamine to produce this compound . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and purity of the final product .
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where precise control over reaction parameters is maintained. The process involves the use of high-purity reagents and solvents to achieve a high yield and quality of the final product . The compound is then purified through crystallization and filtration techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Lodoxamide tromethamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
Lodoxamide tromethamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Cromolyn Sodium: Another mast cell stabilizer used in the treatment of allergic conditions.
Nedocromil Sodium: Similar to lodoxamide tromethamine, it is used to prevent allergic reactions.
Comparison: this compound is unique in its higher potency and longer duration of action compared to cromolyn sodium and nedocromil sodium . It also exhibits minimal adverse effects, making it a preferred choice for long-term treatment of allergic ocular disorders .
Properties
CAS No. |
63610-09-3 |
|---|---|
Molecular Formula |
C15H17ClN4O9 |
Molecular Weight |
432.77 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-chloro-5-cyano-3-(oxaloamino)anilino]-2-oxoacetic acid |
InChI |
InChI=1S/C11H6ClN3O6.C4H11NO3/c12-7-5(14-8(16)10(18)19)1-4(3-13)2-6(7)15-9(17)11(20)21;5-4(1-6,2-7)3-8/h1-2H,(H,14,16)(H,15,17)(H,18,19)(H,20,21);6-8H,1-3,5H2 |
InChI Key |
KUGJPYZIWCRREB-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1NC(=O)C(=O)O)Cl)NC(=O)C(=O)O)C#N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |
Canonical SMILES |
C1=C(C=C(C(=C1NC(=O)C(=O)O)Cl)NC(=O)C(=O)O)C#N.C(C(CO)(CO)N)O |
Appearance |
Solid powder |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alomide lodoxamide tromethamine U 42585 E U-42,585E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


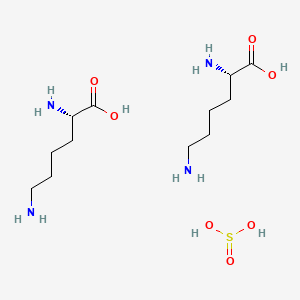
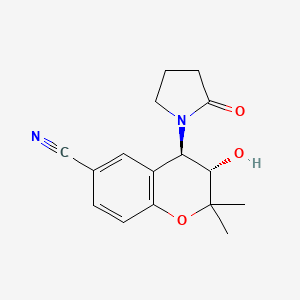
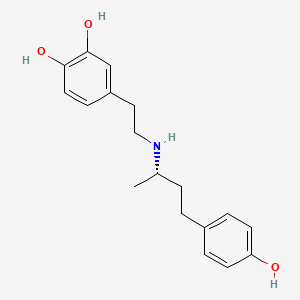
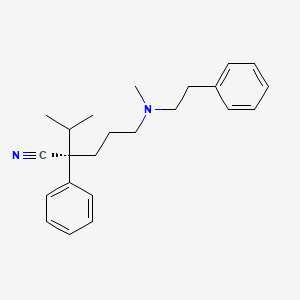
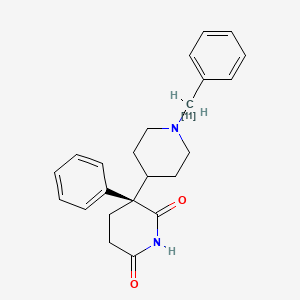
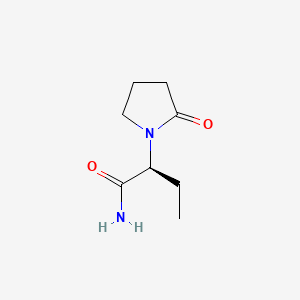
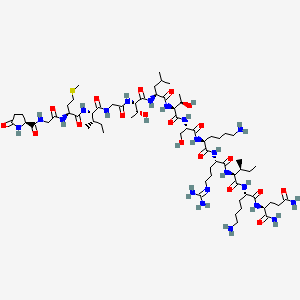
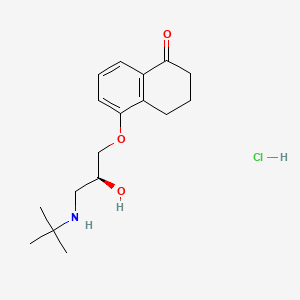
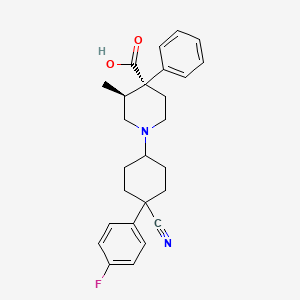
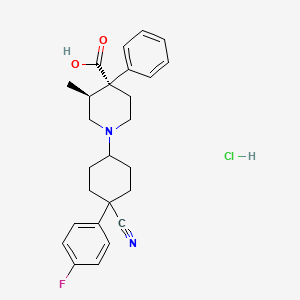

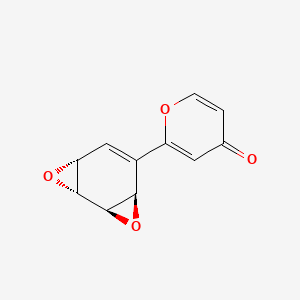

![N-[3-(diethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B1674959.png)
